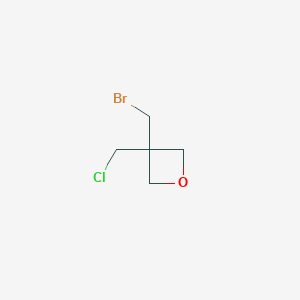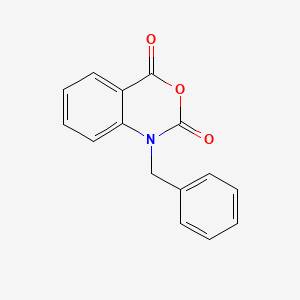
3-(Bromomethyl)-3-(chloromethyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-(chloromethyl)oxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of both bromomethyl and chloromethyl functional groups attached to the oxetane ring. The unique structure of this compound makes it an interesting subject of study in organic chemistry due to its potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(chloromethyl)oxetane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloro-3-(bromomethyl)propene with a base to induce cyclization and form the oxetane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-(chloromethyl)oxetane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be targets for nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the halogen atoms.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the halogenated groups to other functional groups such as alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)-3-(chloromethyl)oxetane, while reduction with lithium aluminum hydride could produce 3-(hydroxymethyl)-3-(chloromethyl)oxetane.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-(chloromethyl)oxetane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of functionalized polymers with specific properties, such as enhanced thermal stability or chemical resistance.
Material Science: It is utilized in the design and fabrication of advanced materials, including coatings, adhesives, and composites.
Biological Studies: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-(chloromethyl)oxetane in chemical reactions involves the activation of the bromomethyl and chloromethyl groups. These groups are highly reactive due to the presence of halogen atoms, which can be easily displaced by nucleophiles. The oxetane ring provides a strained cyclic structure that can undergo ring-opening reactions under appropriate conditions, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Bromomethyl)oxetane
- 3-(Chloromethyl)oxetane
- 3-(Iodomethyl)-3-(chloromethyl)oxetane
Comparison
3-(Bromomethyl)-3-(chloromethyl)oxetane is unique due to the presence of both bromomethyl and chloromethyl groups on the same oxetane ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds with only one halogenated group. For example, 3-(Bromomethyl)oxetane and 3-(Chloromethyl)oxetane each have only one type of halogenated group, limiting their reactivity and applications. The presence of both bromine and chlorine atoms in this compound enhances its versatility in synthetic chemistry and material science.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-3-(chloromethyl)oxetane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c6-1-5(2-7)3-8-4-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFZYXGDOQLICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336133 |
Source


|
| Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35842-60-5 |
Source


|
| Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














